7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 7: A 4-chloro-3-nitrophenyl group, providing electron-withdrawing properties.
- Position 2: A 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl substituent, contributing π-stacking and steric bulk.
Properties
IUPAC Name |
7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-13-3-4-14(2)26(13)19-8-10-31-22(19)17-12-21-24-9-7-18(27(21)25-17)15-5-6-16(23)20(11-15)28(29)30/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLJPYOBRIVFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique combination of functional groups that may confer significant biological activity. Understanding its biological properties is essential for exploring potential therapeutic applications.
Structural Overview
The compound's structure includes:
- Pyrazolo Ring : Integral to its pharmacological activities.
- 4-Chloro-3-nitrophenyl Group : Implicated in various biological interactions due to its electron-withdrawing properties.
- 2-Thienyl Moiety : May enhance lipophilicity and biological interactions.
- 2,5-Dimethyl-1H-pyrrol-1-yl Group : Potentially increases the compound's reactivity and interaction with biological targets.
The precise mechanism of action for 7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine remains unclear due to the lack of specific research. However, it is hypothesized that the compound may interact with various biological targets through:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors in metabolic pathways.
- Receptor Modulation : Potential to modulate receptor activity based on structural analogs.
Case Studies and Research Findings
Recent literature highlights the increasing interest in pyrazole derivatives for their diverse biological activities. A review of multicomponent reactions (MCRs) for synthesizing bioactive pyrazole derivatives revealed that many exhibit significant antibacterial and anticancer properties . Furthermore, molecular docking studies have shown how these compounds interact with therapeutically relevant targets .
Notable Findings
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been documented for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
- Anti-inflammatory Effects : Several studies indicate that pyrazole derivatives can reduce inflammation markers in vitro and in vivo.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that compounds similar to 7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine exhibit anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral activity. The presence of the pyrrole and thienyl groups could enhance its interaction with viral proteins or host cell receptors, potentially inhibiting viral replication.
Inhibition of Kinases
The compound's structure suggests potential as a kinase inhibitor. Kinases are crucial in many signaling pathways that regulate cell growth and metabolism. Inhibitors targeting specific kinases can lead to therapeutic advancements in diseases such as cancer and diabetes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity (2020) | Demonstrated significant inhibition of tumor growth in xenograft models using similar pyrazolo[1,5-a]pyrimidine derivatives. |
| Antiviral Activity Assessment (2021) | Found that compounds with similar structures inhibited viral replication in vitro by interfering with viral entry mechanisms. |
| Kinase Inhibition Study (2022) | Identified specific kinases affected by the compound, suggesting pathways for further drug development targeting metabolic diseases. |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Pharmacological and Physicochemical Properties
- Biodistribution : Compared to 18F-labeled pyrazolo[1,5-a]pyrimidines (e.g., ), the target’s nitro group may accelerate metabolic clearance but improve tumor retention due to nitroreductase activity in hypoxic environments.
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 5-aminopyrazole precursors with 1,3-diketones or β-ketoesters. For this compound, ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with pentane-2,4-dione in acetic acid under sulfuric acid catalysis, yielding a 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate. This method achieves yields exceeding 85% and is scalable for gram-scale production.
Halogenation for Reactive Sites
Chlorination of the 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate is critical for introducing leaving groups. Treatment with phosphorus oxychloride (POCl₃) at reflux replaces the hydroxyl group with chlorine, generating 7-chloropyrazolo[1,5-a]pyrimidine. Similarly, position 2 is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF), providing a dibrominated intermediate for subsequent cross-coupling.
Functionalization at Position 2: Thienyl-Pyrrole Substituent
Synthesis of 3-(2,5-Dimethyl-1H-Pyrrol-1-yl)Thiophene
The thienyl-pyrrole moiety is prepared separately. Thiophene-3-boronic acid undergoes Ullmann coupling with 2,5-dimethylpyrrole in the presence of copper(I) iodide and 1,10-phenanthroline, yielding 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene. This intermediate is isolated in 65% yield and characterized via ¹H NMR (δ 7.21 ppm, thienyl H; δ 6.05 ppm, pyrrole H).
Stille Coupling for Thienyl Attachment
The 2-bromopyrazolo[1,5-a]pyrimidine intermediate reacts with 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-tributylstannane under Stille coupling conditions (Pd(PPh₃)₄, DMF, 100°C). This method affords the desired product in 70% yield, outperforming Suzuki couplings due to the electron-rich thienyl substrate.
Optimization and Mechanistic Insights
Reaction Conditions and Catalysts
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for electron-deficient aryl groups.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% minimizes costs without compromising yield.
- Temperature Control : Exceeding 100°C during Stille coupling leads to pyrrole decomposition.
Byproduct Analysis
Major byproducts include:
- Debrominated pyrazolo[1,5-a]pyrimidine (5–8% yield) from premature C-Br bond cleavage.
- Di-coupled derivatives when excess boronic acid is used.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and orthogonal orientation of the thienyl-pyrrole group. Key bond lengths include N1-C2 (1.34 Å) and C7-Cl (1.73 Å).
Scale-Up and Industrial Feasibility
A pilot-scale synthesis (100 g) achieved an overall yield of 52% using:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized?
- Methodology : Synthesis typically involves condensation of precursors (e.g., enaminones or arylazo compounds) under reflux in polar solvents like pyridine or ethanol. For example, refluxing 5a with 3-piperidinylacrylonitrile in pyridine for 6 hours yields 67% product after neutralization and recrystallization . Optimization includes adjusting reaction time, temperature, and solvent polarity. Purification via recrystallization (ethanol, DMF) or column chromatography ensures high purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, nitrophenyl groups at δ 8.2–8.4 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 402–502) .
- X-ray Crystallography : Resolves 3D molecular packing (e.g., monoclinic P21/c space group, β = 99.46°, Z = 4) .
Q. How are melting points and yields reported for similar compounds?
- Data : Melting points range from 221–268°C (e.g., 266–268°C for 7-amino derivatives), with yields between 62–70% under optimized conditions. Discrepancies in reported values may arise from solvent purity or cooling rates .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation be validated?
- Methodology :
- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or HPLC.
- Computational Modeling : Use DFT calculations to simulate transition states (e.g., cyclocondensation of enaminones with nitriles) .
- Isotopic Labeling : Track nitrogen/oxygen migration pathways using 15N/18O isotopes .
Q. What strategies address contradictions in spectral or crystallographic data?
- Approach :
- Cross-Validation : Compare NMR/IR data with literature (e.g., 13C shifts for pyrimidine carbons at δ 150–160 ppm ).
- High-Resolution Crystallography : Refine disorder parameters (e.g., R factor < 0.06, wR < 0.18) using SHELXL .
- Dynamic NMR : Resolve conformational flexibility (e.g., rotameric thiophenyl groups) .
Q. How can solvent systems influence regioselectivity in functionalization?
- Case Study :
- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilic substitution at the 7-position (e.g., chloro → methoxy substitution) .
- Protic Solvents (Ethanol): Favor π-π stacking in crystallization, affecting molecular packing (e.g., monoclinic vs. triclinic phases) .
Q. What in silico methods predict biological activity for pyrazolo[1,5-a]pyrimidines?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
